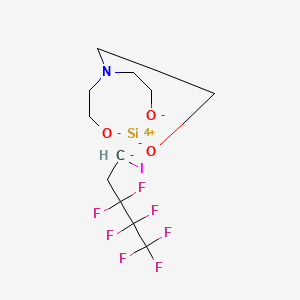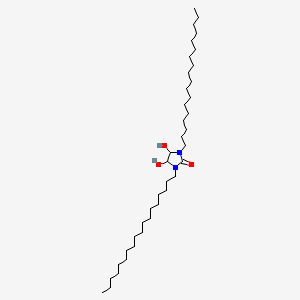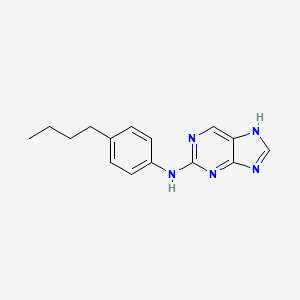
9H-Purine, 2-((4-butylphenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purine, 2-((4-butylphenyl)amino)-: is a derivative of purine, a heterocyclic aromatic organic compound Purines are significant in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 2-((4-butylphenyl)amino)- typically involves the reaction of purine derivatives with butylphenylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where a halogenated purine reacts with butylphenylamine in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the butylphenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, often in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Bases like K2CO3, solvents like DMF, and elevated temperatures.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: In chemistry, 9H-Purine, 2-((4-butylphenyl)amino)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine: In medicine, purine derivatives are often explored for their potential therapeutic properties. This compound could be investigated for its effects on cellular processes, such as DNA replication and repair, and its potential as an anticancer or antiviral agent.
Industry: In industrial applications, 9H-Purine, 2-((4-butylphenyl)amino)- can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 9H-Purine, 2-((4-butylphenyl)amino)- involves its interaction with molecular targets such as enzymes or receptors. The butylphenylamino group can enhance the compound’s binding affinity to specific targets, influencing biological pathways. For example, it may inhibit enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and cell proliferation.
類似化合物との比較
- 9H-Purine, 2-((4-butylphenyl)amino)-6-methoxy-
- This compound6-chloro-
- This compound9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
Comparison: Compared to its similar compounds, 9H-Purine, 2-((4-butylphenyl)amino)- stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. For instance, the presence of a methoxy or chloro group in similar compounds can alter their electronic properties and, consequently, their interaction with biological targets.
特性
CAS番号 |
104715-67-5 |
|---|---|
分子式 |
C15H17N5 |
分子量 |
267.33 g/mol |
IUPAC名 |
N-(4-butylphenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C15H17N5/c1-2-3-4-11-5-7-12(8-6-11)19-15-16-9-13-14(20-15)18-10-17-13/h5-10H,2-4H2,1H3,(H2,16,17,18,19,20) |
InChIキー |
FAYSZBMSWLHYEM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



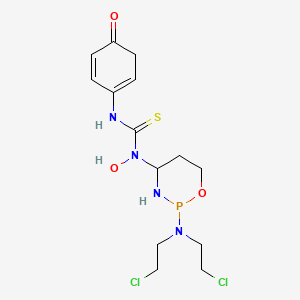
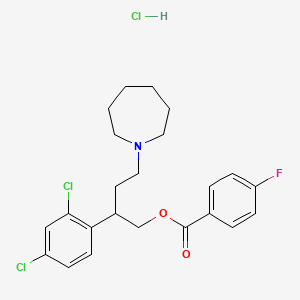
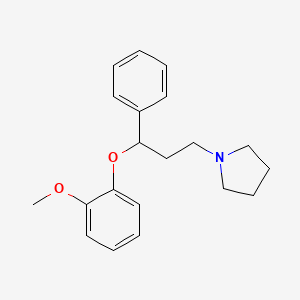
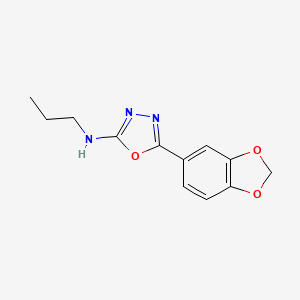
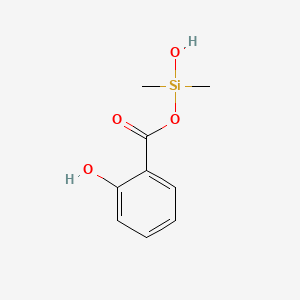

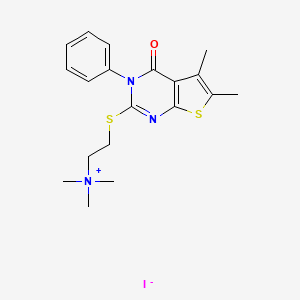
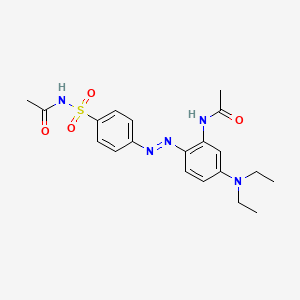
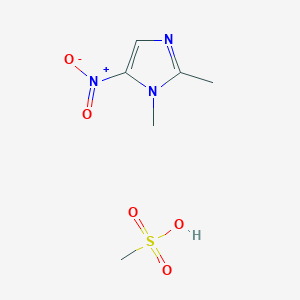
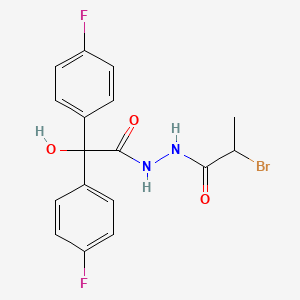
![3-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12700922.png)
